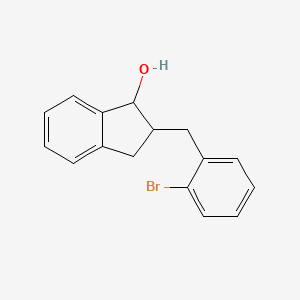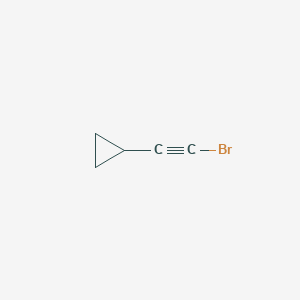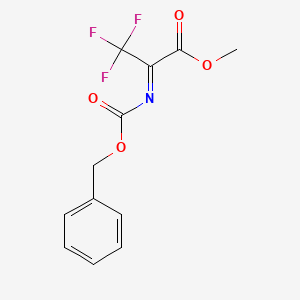
2-Bromo-4-fluoro-(trimethylsiloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-(trimethylsiloxy)benzene (2BF-TMSB) is an organic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. 2BF-TMSB is a versatile molecule that can be used for a variety of purposes, such as the synthesis of new compounds or the modification of existing ones. In
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research. It has been used in the synthesis of new compounds, as well as the modification of existing ones. It has also been used in the synthesis of small molecules, such as peptides and nucleotides, as well as larger molecules, such as proteins and enzymes. Additionally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
Mecanismo De Acción
2-Bromo-4-fluoro-(trimethylsiloxy)benzene acts as an electrophile, meaning that it is capable of forming covalent bonds with other molecules. When 2-Bromo-4-fluoro-(trimethylsiloxy)benzene reacts with a nucleophile, such as a carboxylic acid, it forms a covalent bond between the two molecules. This covalent bond is known as an ester linkage. The ester linkage is then broken down by hydrolysis, releasing the two molecules from each other.
Biochemical and Physiological Effects
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can have a variety of effects, such as increased muscle contraction and increased alertness. Additionally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable, making it ideal for use in long-term experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to using 2-Bromo-4-fluoro-(trimethylsiloxy)benzene in laboratory experiments. For example, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as reactive as some other compounds, making it more difficult to use in reactions that require a high degree of reactivity.
Direcciones Futuras
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research and laboratory experiments. One potential future direction is the use of 2-Bromo-4-fluoro-(trimethylsiloxy)benzene as a drug delivery system. By attaching a drug to 2-Bromo-4-fluoro-(trimethylsiloxy)benzene, it can be targeted to specific areas of the body, allowing for more precise delivery of the drug. Additionally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene could be used in the synthesis of new compounds, such as peptides and nucleotides, or in the modification of existing compounds. Finally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene could be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
Métodos De Síntesis
2-Bromo-4-fluoro-(trimethylsiloxy)benzene can be synthesized using several different methods. One method is the reaction of bromine and fluoroacetic acid, followed by a reaction with trimethylsilyl chloride. This method has been found to yield a high yield of the desired product. Another method is the direct reaction of bromine and fluoroacetic acid with trimethylsilyl chloride. This method has also been found to yield a high yield of the desired product.
Propiedades
IUPAC Name |
(2-bromo-4-fluorophenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-9-5-4-7(11)6-8(9)10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADIXQIQPKEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-6-trimethylsilyloxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)









